4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine
Overview
Description
4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine is a synthetic organic compound that features a unique combination of a cyclobutyl ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable linear precursor.
Introduction of the methoxymethyl group: This step involves the protection of the cyclobutyl ring with a methoxymethyl group using reagents such as methoxymethyl chloride.
Formation of the triazole ring: This can be accomplished through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Coupling with pyridine: The final step involves coupling the triazole intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The triazole ring is known to interact with various biological targets, while the pyridine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[1-(hydroxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[1-(ethoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[1-(methoxymethyl)cyclopropyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine
Uniqueness
4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine is unique due to the presence of the methoxymethyl group on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. The combination of the triazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization.
Properties
IUPAC Name |
4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1,2,4-triazol-3-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-11-20-15(16(12-21-2)7-4-8-16)18-14(19-20)13-5-9-17-10-6-13/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSIRXMFVFYCHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC(=N1)C2=CC=NC=C2)C3(CCC3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139759 | |
Record name | Pyridine, 4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567335-50-5 | |
Record name | Pyridine, 4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1567335-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-[5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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